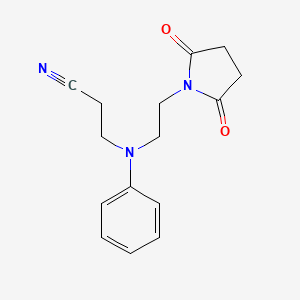

Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-

Description

The compound Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- is a nitrile-containing organic molecule characterized by a propanenitrile backbone functionalized with a phenylamino group linked via an ethyl chain to a 2,5-dioxo-1-pyrrolidinyl moiety.

Properties

CAS No. |

63133-76-6 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]anilino]propanenitrile |

InChI |

InChI=1S/C15H17N3O2/c16-9-4-10-17(13-5-2-1-3-6-13)11-12-18-14(19)7-8-15(18)20/h1-3,5-6H,4,7-8,10-12H2 |

InChI Key |

NYCFYVHKHSZSIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CCN(CCC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of this compound involves multi-step organic reactions that combine aromatic amines, pyrrolidinyl derivatives, and nitrile-containing substrates. The key synthetic strategies reported include:

Detailed Preparation Methods

Method 1: Reaction of 3-Methylphenylamine with 2-(2,5-dioxo-1-pyrrolidinyl)ethyl Bromide Followed by Acrylonitrile Addition

This method is a two-step process:

Alkylation Step: 3-Methylphenylamine reacts with 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide in the presence of a base such as potassium carbonate. The base facilitates nucleophilic substitution, where the amine attacks the alkyl bromide, forming an intermediate phenylaminoethyl pyrrolidinyl compound.

Michael Addition Step: The intermediate then undergoes a Michael addition with acrylonitrile, introducing the propanenitrile moiety to the molecule and yielding the final product.

This approach leverages the reactivity of the bromide leaving group and the electrophilic alkene in acrylonitrile to build the complex structure efficiently.

Method 2: Aza-Michael Addition Reaction

The aza-Michael addition involves the direct addition of an amine nucleophile to an activated alkene or nitrile-containing alkene under catalytic conditions. In this context, the amine group on the phenyl ring reacts with an acrylonitrile derivative or similar Michael acceptor, often facilitated by a base or transition metal catalyst such as palladium complexes.

Catalysts such as Pd(OAc)2 with phosphine ligands or Pd2(dba)3·CHCl3 have been reported to enhance yields and selectivity in aza-Michael reactions in related systems.

The reaction conditions typically involve mild temperatures and solvents like dioxane or water mixtures to balance solubility and reactivity.

This method can be performed as a one-pot reaction, improving efficiency and reducing purification steps.

Supporting Experimental Details and Reaction Conditions

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3-Methylphenylamine + 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide + K2CO3 | Nucleophilic substitution in polar aprotic solvent (e.g., DMF or dioxane) at room temperature or slightly elevated temperature | Moderate to high yield; base facilitates substitution |

| 2 | Intermediate + Acrylonitrile | Michael addition under base catalysis (e.g., triethylamine) or transition metal catalysis | High yield; formation of propanenitrile moiety |

| Alternative | Amine + Activated alkene (acrylonitrile derivative) + Pd catalyst (Pd(OAc)2/PPh3 or Pd2(dba)3·CHCl3) + Et3N | One-pot domino aza-Michael reaction | High yield with optimized catalyst loading (10-20 mol%) |

These conditions are derived from analogous reactions in the literature and the synthesis data provided by Vulcan Chemicals and related sources.

Related Synthetic Techniques and Precursors

The use of N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide as a protecting or activating reagent in pyrrolidinyl derivative synthesis has been documented. This reagent allows for selective modification of pyrrolidinyl groups under mild conditions with bases such as sodium hydride or triethylamine in solvents like 1,4-dioxane.

Such intermediates can facilitate the controlled introduction of the pyrrolidinyl moiety into more complex molecules, which is relevant for preparing the 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide precursor used in the main synthetic route.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Bases | Solvents | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1. Nucleophilic substitution + Michael addition | 3-Methylphenylamine, 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide, acrylonitrile | K2CO3 (base) | DMF, dioxane | RT to 40°C | Several hours | Moderate to high | Stepwise synthesis |

| 2. Aza-Michael addition (one-pot) | Amine, acrylonitrile derivative | Pd(OAc)2/PPh3 or Pd2(dba)3·CHCl3 + Et3N | Dioxane, water mixtures | RT to 60°C | Hours | High | Catalyzed domino reaction |

| 3. Pyrrolidinyl precursor synthesis | Succinimide derivatives + bases | NaH, triethylamine | 1,4-Dioxane | RT to 40°C | 2-72 hours | High | For preparing intermediates |

Analytical and Purification Notes

Purification is generally achieved by silica gel column chromatography using hexanes-ethyl acetate mixtures.

Reaction monitoring can be performed by LC-MS, NMR spectroscopy, and ESI-MS to confirm molecular weight and structure.

The final compound is typically isolated as a colorless oil or solid, with purity verified by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Scientific Research Applications

Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-, a complex organic compound, has a molecular formula of and a molecular weight of 285.341 g/mol. It is also known under the CAS number 63133-76-6 . This compound is utilized across various scientific research fields, demonstrating its versatility and importance in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-, serves as a fundamental building block in organic synthesis and functions as a reagent in diverse chemical reactions.

Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors. The biological activity is attributed to its ability to interact with molecular targets within biological systems, potentially inhibiting certain enzymes by binding to their active sites or modulating signal transduction pathways by interacting with cellular receptors.

Medicine: Research is ongoing to explore potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Chemical Reactions

Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- undergoes several chemical reactions:

- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

- Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

- Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key Observations :

- photostability or kinase inhibition).

- The nitrile group is a common feature, enabling reactions like nucleophilic additions or serving as a precursor to amines.

Analytical Methods

Comparison : The target compound may require tailored mobile phases (e.g., acetonitrile with formic acid) for optimal MS detection, as seen in .

Regulatory and Environmental Profiles

- Target Compound: No direct data, but structurally related compounds (e.g., ) are subject to CEPA (Canada) or REACH (EU) regulations due to nitrile/azo groups .

- Compound : Met Canadian Environmental Protection Act (CEPA) criteria, implying rigorous ecotoxicity assessments .

- Compound : Pharmaceutical-grade safety/efficacy data likely required for clinical use .

Industrial and Market Data

Biological Activity

Propanenitrile, specifically the compound 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-, is a complex organic molecule with notable biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields.

| Property | Details |

|---|---|

| CAS Number | 2223-89-4 |

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methylanilino]propanenitrile |

| Canonical SMILES | CC1=CC(=CC=C1)N(CCC#N)CCN2C(=O)CCC2=O |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, which can lead to altered cellular functions.

Anticancer Properties

Research has indicated that Propanenitrile derivatives exhibit anticancer activities. For instance, compounds similar to Propanenitrile have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that these compounds can significantly reduce the viability of cancer cells in vitro.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays have shown that it can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

Propanenitrile has been investigated as a biochemical probe to study enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development targeting metabolic disorders.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various derivatives of Propanenitrile demonstrated significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong activity against these cells .

- Mechanistic Insights : Research utilizing molecular docking studies revealed that Propanenitrile binds effectively to the active sites of target enzymes, providing insights into its mechanism of action. These studies suggest that the compound's structural features are crucial for its inhibitory effects .

- Anti-inflammatory Effects : In a recent study assessing the anti-inflammatory potential of Propanenitrile derivatives, it was found that these compounds significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures, highlighting their potential use in inflammatory diseases .

Applications

The diverse biological activities of Propanenitrile make it a candidate for various applications:

- Pharmaceutical Development : Due to its anticancer and anti-inflammatory properties, it holds promise for developing new therapeutics targeting these conditions.

- Biochemical Research : Its role as an enzyme inhibitor makes it useful for studying metabolic pathways and enzyme functions.

- Material Science : The compound's unique chemical structure allows for potential applications in developing advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via phase-transfer catalysis (PTC) for cyanethylation reactions. For example, reacting phenylamino derivatives with acrylonitrile under PTC conditions (e.g., using tetrabutylammonium bromide as a catalyst) in a biphasic solvent system (water/toluene) at 60–80°C for 4–6 hours yields the target nitrile. Critical parameters include pH control (8–10), temperature stability, and catalyst loading (0.5–1.5 mol%) to minimize side reactions like over-alkylation . Alternative routes involve nucleophilic substitution with pre-functionalized pyrrolidinone intermediates, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on a combination of spectroscopic techniques:

- NMR : H and C NMR confirm the presence of the pyrrolidinyl dioxo moiety (δ 2.5–3.5 ppm for methylene groups adjacent to the carbonyl) and the nitrile group (δ 120–125 ppm in C) .

- IR : A sharp absorption band at ~2240 cm confirms the C≡N stretch, while carbonyl peaks at ~1700 cm validate the dioxo-pyrrolidinyl group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) and fragments corresponding to the cleavage of the pyrrolidinone ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-product formation during cyanethylation?

- Methodological Answer : Common by-products (e.g., di-cyanethylated derivatives or hydrolyzed amides) arise from excess acrylonitrile or moisture. Optimization strategies include:

- Stoichiometric Control : Limiting acrylonitrile to 1.1–1.3 equivalents.

- Moisture Exclusion : Use of molecular sieves or anhydrous solvents (e.g., DMF or THF) .

- Catalyst Screening : Transitioning from traditional PTC catalysts to polymer-supported variants (e.g., polystyrene-bound ammonium salts) improves recyclability and reduces side reactions . Kinetic studies (e.g., in situ FTIR monitoring) can identify intermediate accumulation and guide temperature adjustments .

Q. What analytical challenges arise in resolving spectral data for structurally similar derivatives?

- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons near δ 7.0–7.5 ppm) complicate assignments for phenylamino and pyrrolidinyl ethyl groups. Advanced techniques include:

- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and correlates H-C signals .

- Dynamic NMR : Detects rotameric equilibria in the ethyl linker at low temperatures (−40°C to −60°C) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify spatial arrangements .

Q. How do electronic effects in the phenylamino moiety influence reactivity and product stability?

- Methodological Answer : Electron-donating groups (e.g., -OCH) on the phenyl ring enhance nucleophilicity, accelerating cyanethylation but increasing susceptibility to oxidation. Conversely, electron-withdrawing groups (e.g., -NO) stabilize intermediates but reduce reaction rates. Hammett plots (σ vs. log k) quantify these effects, while cyclic voltammetry assesses oxidative stability of the final product .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

- Methodological Answer : Yield variations (e.g., 60–85% in PTC-based syntheses) often stem from:

- Impurity Profiles : Unreported by-products (e.g., hydrolyzed intermediates) may inflate apparent yields. LC-MS or GC-MS purity assessments are critical .

- Scale Effects : Milligram-scale reactions may underperform due to inefficient mixing; kinetic studies at different scales (e.g., microfluidic reactors) identify mass transfer limitations .

- Ambient Conditions : Humidity or oxygen sensitivity of intermediates can lead to batch-to-batch variability. Controlled-atmosphere techniques (glovebox) improve reproducibility .

Experimental Design Considerations

Q. What strategies are recommended for designing scalable synthetic routes with minimal environmental impact?

- Methodological Answer : Green chemistry principles apply:

- Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable alternative with similar polarity .

- Catalyst Recovery : Magnetic nanoparticle-supported catalysts enable facile separation and reuse, reducing waste .

- Atom Economy : Pre-functionalized reagents (e.g., 2-(2,5-dioxopyrrolidinyl)ethyl bromide) minimize step count and by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.